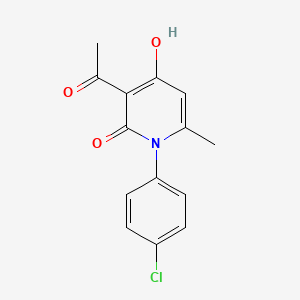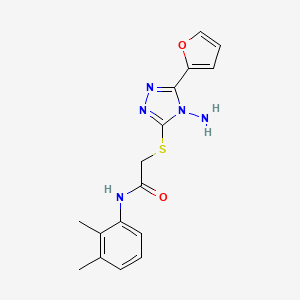![molecular formula C18H16N2O3S B12130254 (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12130254.png)
(5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring, a dihydroxybenzylidene group, and a dimethylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with 2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzylidene group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazolone derivatives.
科学的研究の応用
(5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets and pathways. The compound’s dihydroxybenzylidene group can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, the thiazolone ring and amino group may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,6-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
Uniqueness
The uniqueness of (5Z)-5-(3,4-dihydroxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one lies in its specific substitution pattern on the phenyl ring and the presence of both dihydroxybenzylidene and thiazolone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H16N2O3S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-10-4-3-5-13(11(10)2)19-18-20-17(23)16(24-18)9-12-6-7-14(21)15(22)8-12/h3-9,21-22H,1-2H3,(H,19,20,23)/b16-9- |
InChIキー |
USTZKVKLINTJHZ-SXGWCWSVSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)O)O)/S2)C |
正規SMILES |
CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)O)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-benzyl-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12130185.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B12130190.png)
![N-(3,4-dimethylphenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12130196.png)
![Phenol, 4-bromo-2-[[(4-bromophenyl)imino]methyl]-6-methoxy-](/img/structure/B12130209.png)



![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B12130235.png)
![(5Z)-5-(2-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130243.png)
![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12130248.png)

![N-(4-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12130258.png)
![N-ethyl[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimi din-3-yl)]carboxamide](/img/structure/B12130259.png)
